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Compound of Interest

Compound Name:
2,3-Dichloro-4-

hydroxybenzaldehyde

Cat. No.: B099714 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

for 2,3-Dichloro-4-hydroxybenzaldehyde. Due to the limited availability of published

experimental spectra for this specific molecule, this guide presents predicted values and data

from structurally similar compounds to offer a robust analytical framework. The information

herein is intended to support researchers in the identification, characterization, and quality

control of 2,3-Dichloro-4-hydroxybenzaldehyde and related compounds.

Core Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for 2,3-Dichloro-4-
hydroxybenzaldehyde based on the analysis of related molecules and established

spectroscopic principles.

Table 1: Predicted ¹H NMR Spectroscopic Data (in DMSO-d₆)
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Protons
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

Aldehyde (-CHO) 9.5 - 10.5 Singlet -

Aromatic (H-5) 7.5 - 7.8 Doublet 8.0 - 9.0

Aromatic (H-6) 7.0 - 7.3 Doublet 8.0 - 9.0

Hydroxyl (-OH) 10.0 - 11.0 Singlet (broad) -

Table 2: Predicted ¹³C NMR Spectroscopic Data (in DMSO-d₆)

Carbon Atom Predicted Chemical Shift (δ, ppm)

C=O (Aldehyde) 188 - 192

C-4 (C-OH) 155 - 160

C-2 (C-Cl) 130 - 135

C-3 (C-Cl) 125 - 130

C-1 128 - 132

C-5 130 - 135

C-6 115 - 120

Table 3: Key Infrared (IR) Absorption Bands

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b099714?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Functional Group
Predicted Wavenumber
(cm⁻¹)

Intensity

O-H Stretch (Phenolic) 3200 - 3600 Broad, Strong

C-H Stretch (Aromatic) 3000 - 3100 Medium

C-H Stretch (Aldehyde) 2700 - 2900 Medium, often two bands

C=O Stretch (Aldehyde) 1670 - 1700 Strong

C=C Stretch (Aromatic) 1550 - 1600 Medium to Strong

C-O Stretch (Phenolic) 1200 - 1300 Strong

C-Cl Stretch 700 - 850 Strong

Table 4: Expected Mass Spectrometry Fragmentation

m/z Interpretation

190/192/194
[M]⁺ Molecular ion peak cluster (due to ³⁵Cl and

³⁷Cl isotopes)

189/191/193 [M-H]⁺

161/163/165 [M-CHO]⁺

126/128 [M-CHO-Cl]⁺

Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques cited, providing

a foundation for the acquisition of high-quality data for 2,3-Dichloro-4-hydroxybenzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and proton/carbon environments of the

molecule.

Methodology:
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Sample Preparation:

Weigh approximately 10-20 mg of 2,3-Dichloro-4-hydroxybenzaldehyde.

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃)

in a clean, dry NMR tube.

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

Instrumentation:

A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better

resolution.

¹H NMR Data Acquisition:

Acquire the spectrum using a standard pulse sequence.

Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2

seconds, and a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise

ratio.

¹³C NMR Data Acquisition:

Acquire the spectrum using a proton-decoupled pulse sequence.

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more)

and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

Data Processing:

Apply Fourier transformation to the acquired free induction decay (FID).

Phase and baseline correct the resulting spectrum.

Calibrate the chemical shifts relative to the TMS signal.

Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.
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Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology:

Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Place a small amount of the solid 2,3-Dichloro-4-hydroxybenzaldehyde sample directly

onto the ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the

crystal.

Instrumentation:

A standard FTIR spectrometer equipped with a single-reflection ATR accessory.

Data Acquisition:

Collect a background spectrum of the empty, clean ATR crystal.

Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

Data Processing:

The instrument software will automatically subtract the background spectrum from the

sample spectrum.

Identify and label the characteristic absorption peaks corresponding to the functional

groups.

Mass Spectrometry (MS)
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Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

Sample Introduction:

For a volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable

method. Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane

or methanol).

Alternatively, direct infusion via Electrospray Ionization (ESI) or Atmospheric Pressure

Chemical Ionization (APCI) can be used.

Instrumentation:

A mass spectrometer capable of electron ionization (EI) for GC-MS or ESI/APCI for direct

infusion. A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended

for accurate mass measurements.

Data Acquisition (GC-MS Example):

Inject the sample solution into the GC.

The compound will be separated on the GC column and then enter the mass

spectrometer.

Acquire mass spectra over a suitable m/z range (e.g., 50-500).

Data Analysis:

Identify the molecular ion peak cluster, which will show a characteristic isotopic pattern for

a molecule containing two chlorine atoms.

Analyze the fragmentation pattern to identify characteristic losses of functional groups

(e.g., -CHO, -Cl).

Visualizations
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The following diagrams illustrate the logical workflow for the spectroscopic analysis of 2,3-
Dichloro-4-hydroxybenzaldehyde.
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Caption: Experimental workflow for spectroscopic analysis.
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Molecular Properties
Spectroscopic Signatures

2,3-Dichloro-4-
hydroxybenzaldehyde Chemical Structure

Functional Groups:
- Aldehyde (-CHO)

- Phenol (-OH)
- Aryl Halide (-Cl)

Mass Spectrometry:
- Molecular ion cluster

(due to Cl isotopes)
- Fragmentation pattern

¹H & ¹³C NMR:
- Aldehyde proton ~10 ppm

- Aromatic protons
- Phenolic proton

- Carbonyl carbon ~190 ppm

IR Spectroscopy:
- C=O stretch ~1680 cm⁻¹

- O-H stretch (broad)
- C-Cl stretch

Functional_groups

Click to download full resolution via product page

Caption: Relationship between structure and spectra.

To cite this document: BenchChem. [Spectroscopic Profile of 2,3-Dichloro-4-
hydroxybenzaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b099714#spectroscopic-data-of-2-3-dichloro-4-
hydroxybenzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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